2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride
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Overview
Description
2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a benzimidazole ring, which is further substituted with an ethyl group and a piperidine moiety. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The piperidine moiety is introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzimidazole rings are known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with a wide range of biological activities.
Benzimidazole: A core structure in many pharmaceutical agents.
Piperidine: A common moiety in many drugs with diverse pharmacological properties.
Uniqueness
2-Ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole is unique due to its fused heterocyclic structure, which combines the properties of triazole, benzimidazole, and piperidine. This unique combination enhances its potential for diverse biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-ethyl-4-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-a]benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5.2ClH/c1-2-16-18-17-21(13-12-20-10-6-3-7-11-20)14-8-4-5-9-15(14)22(17)19-16;;/h4-5,8-9H,2-3,6-7,10-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRKTNGVXNBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=CC=CC=C3N(C2=N1)CCN4CCCCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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